

An In-depth Technical Guide to Dithionous Acid: Formula, Structure, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dithionous acid*

Cat. No.: *B092597*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithionous acid ($H_2S_2O_4$) is a sulfur oxoacid of significant interest due to its role as the conjugate acid of the potent reducing dithionite anion ($S_2O_4^{2-}$). Although the free acid is highly unstable and has not been experimentally isolated, computational studies have provided profound insights into its structure and properties. This technical guide synthesizes the current understanding of **dithionous acid**, focusing on its chemical formula, molecular structure, and the properties of its stable salts. It also outlines relevant experimental and computational methodologies for its study, providing a comprehensive resource for researchers in chemistry and drug development.

Chemical Formula and Nomenclature

Dithionous acid is assigned the chemical formula $H_2S_2O_4$.^{[1][2][3][4][5][6][7][8]} It is also known by the names hydrosulfurous acid and hyposulfurous acid. The sulfur atoms in **dithionous acid** exist in a formal oxidation state of +3. It is important to distinguish **dithionous acid** from the more stable dithionic acid ($H_2S_2O_6$), where sulfur is in the +5 oxidation state.

Molecular Structure and Isomerism

Direct experimental characterization of the molecular structure of **dithionous acid** has been precluded by its inherent instability. However, ab initio computational studies have been

instrumental in elucidating its most stable isomeric form and geometric parameters.

The Cage-Like Global Minimum Structure

Initial theoretical considerations entertained a C_2 symmetric structure with the connectivity HOS-SOH . However, more sophisticated computational analyses have revealed that the global minimum energy structure is a cage-like molecule with the constitutional formula $(\text{HO})\text{O}_2\text{SSO}_2(\text{OH})$.^[9] This structure is characterized by a direct sulfur-sulfur bond, with each sulfur atom also bonded to two oxygen atoms and one hydroxyl group. The stability of this isomer is significantly enhanced by the presence of two strong intramolecular hydrogen bonds.^[1]

Quantitative Structural Data

Computational studies have provided precise data on the geometry of the most stable isomer of **dithionous acid**. These data are summarized in the table below.

Parameter	Value	Reference
S-S Bond Distance	2.184 Å	[1]
O-H Bond Length	0.972 Å	[1]
Intramolecular H-bond Distance	~1.616 Å	[1]
Wiberg Bond Order (H-bonds)	~0.096	[1]
Hydrogen Bond Energy	~9.2 kcal/mol	[1]

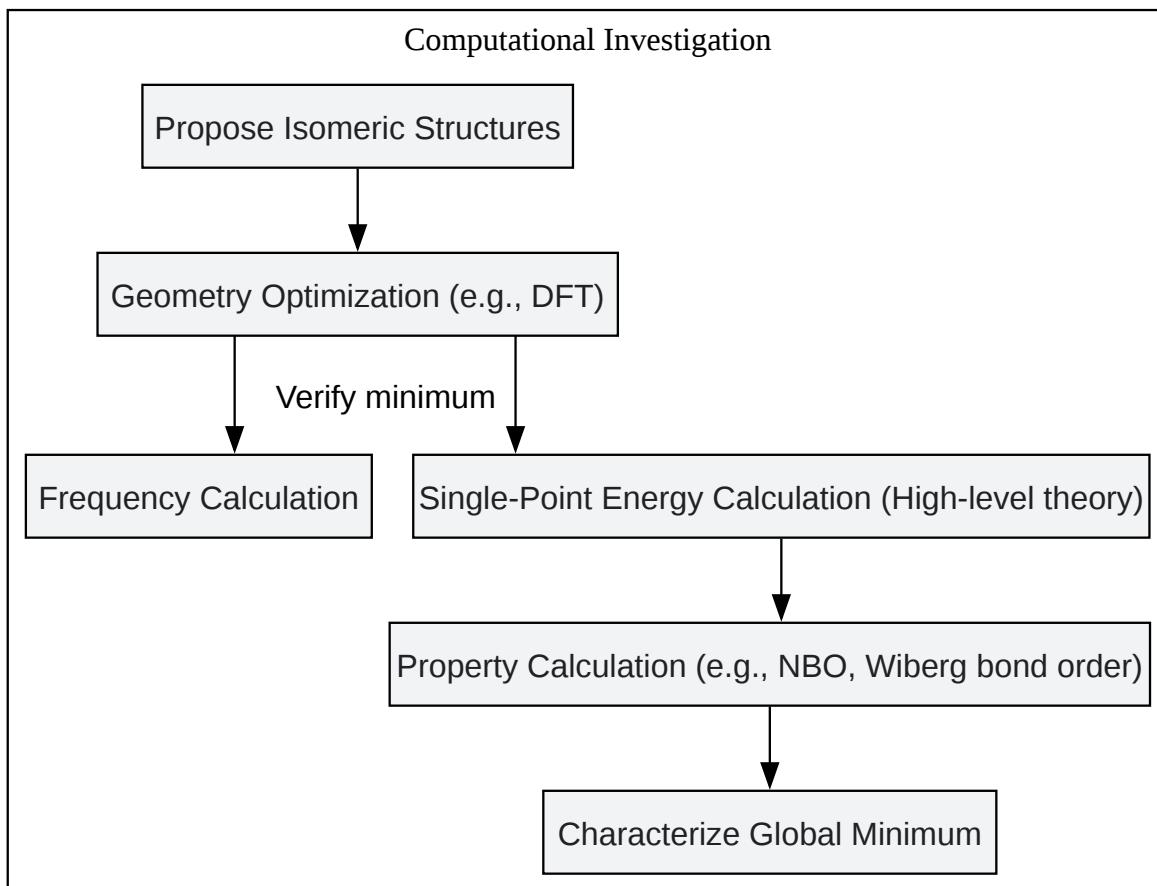
Molecular Structure Diagram

The following diagram, generated using the DOT language, illustrates the cage-like structure of **dithionous acid**, highlighting the intramolecular hydrogen bonds.

Cage-like structure of **dithionous acid** ($\text{H}_2\text{S}_2\text{O}_4$).

Chemical Properties and Stability

Dithionous acid is a highly unstable compound that has not been isolated in its pure form.[\[1\]](#) [\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#) Its instability is a key characteristic, leading to rapid decomposition. The chemistry of **dithionous acid** is therefore primarily studied through its stable salts, known as dithionites.


Aqueous solutions of dithionites are also prone to decomposition, a behavior consistent with the instability of the parent acid. For instance, sodium dithionite in water decomposes to thiosulfate and bisulfite.

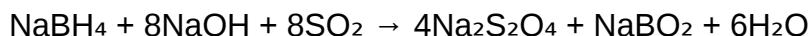
Experimental Protocols and Methodologies

Given the transient nature of **dithionous acid**, direct experimental investigation is challenging. The study of this compound and its anion relies on a combination of computational chemistry and experiments on its stable salts.

Computational Chemistry Workflow

A typical computational workflow for investigating an unstable molecule like **dithionous acid** is outlined below. This process allows for the prediction of molecular structures, energies, and other properties without the need for physical synthesis.

[Click to download full resolution via product page](#)


Computational workflow for studying unstable molecules.

Synthesis of Dithionite Salts

The practical handling and application of the dithionite anion are achieved through its salts. The industrial synthesis of sodium dithionite, a widely used reducing agent, provides a relevant experimental protocol. The primary methods include the zinc dust process, the formate process, and the sodium borohydride process, all of which involve the reduction of sulfur dioxide.

Example: Sodium Borohydride Process

This method utilizes sodium borohydride (NaBH_4) as a powerful reducing agent in a strongly alkaline solution. The overall reaction is:

The Dithionite Anion and its Applications

The dithionite anion ($\text{S}_2\text{O}_4^{2-}$) is a potent reducing agent with numerous industrial and laboratory applications. Its salts, particularly sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$), are used extensively in:

- Textile Industry: For dyeing and bleaching processes.
- Pulp and Paper Industry: As a bleaching agent.
- Organic Synthesis: For the reduction of various functional groups.
- Environmental Remediation: In water treatment and gas purification.

The reducing power of the dithionite anion stems from the weak S-S bond, which can cleave to form two $[\text{SO}_2]^-$ radical anions.

Conclusion

Dithionous acid remains a molecule of significant theoretical interest. While its extreme instability prevents direct experimental study, computational chemistry has provided a detailed picture of its cage-like structure, stabilized by strong intramolecular hydrogen bonds. For practical purposes, the chemistry of **dithionous acid** is accessed through its stable and widely used dithionite salts. A thorough understanding of both the theoretical acid and its practical salt forms is essential for researchers and professionals working in fields that utilize the powerful reducing properties of the dithionite anion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Dithionous acid | 15959-26-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. The molecular formula of dithionous acid is [infinitylearn.com]
- 4. Write the molecular and structural formulae of: Dithionous acid. - askIITians [askiitians.com]
- 5. gauthmath.com [gauthmath.com]
- 6. quora.com [quora.com]
- 7. Write the molecular and structural formulae of Dithionous class 11 chemistry CBSE [vedantu.com]
- 8. Dithionous acid - Wikipedia [en.wikipedia.org]
- 9. THE DECOMPOSITION AND OXIDATION OF DITHIONIC ACID | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dithionous Acid: Formula, Structure, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092597#dithionous-acid-chemical-formula-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com